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Introduction
2-Iodoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic

compound. The introduction of an iodine atom at the 2-position of the quinoline ring system

significantly influences its physicochemical properties and reactivity, making it a valuable

building block in organic synthesis and a person of interest in medicinal chemistry. This guide

provides a comprehensive overview of the core physical properties of 2-Iodoquinoline,

offering insights into its handling, characterization, and potential applications.

Molecular and General Properties
2-Iodoquinoline is a solid at room temperature with a molecular formula of C₉H₆IN and a

molecular weight of 255.06 g/mol .[1] Its structure consists of a quinoline core with an iodine

atom attached to the carbon at the 2-position.

Property Value Source

Molecular Formula C₉H₆IN [1]

Molecular Weight 255.06 g/mol [1]

Appearance Solid

CAS Number 6560-83-4 [2]
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Thermal Properties
The thermal behavior of a compound is critical for its purification, storage, and reaction setup.

Melting Point
The melting point of 2-Iodoquinoline is reported to be greater than 300 °C. This high melting

point suggests strong intermolecular forces in the solid state, likely due to a combination of van

der Waals forces and potential weak C-H···I or C-H···N interactions in the crystal lattice.

Boiling Point
The boiling point of 2-Iodoquinoline is 320.7 °C at 760 mmHg. This relatively high boiling point

is consistent with its molecular weight and the presence of the polarizable iodine atom, which

increases intermolecular attractions.

Solubility Profile
The solubility of 2-Iodoquinoline in various solvents is a crucial parameter for its use in

synthesis, purification, and biological assays. While comprehensive quantitative data is not

readily available in the literature, the general solubility trends for quinoline derivatives suggest

that 2-Iodoquinoline is likely to be more soluble in organic solvents than in water.[3][4]

Halogenated aromatic compounds often exhibit good solubility in moderately polar to nonpolar

organic solvents.

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Sparingly soluble to insoluble in water

due to its largely hydrophobic aromatic structure. It is expected to have some solubility in

alcohols like ethanol and methanol.

Polar Aprotic Solvents (e.g., DMSO, Acetone): Likely to be soluble in polar aprotic solvents

such as dimethyl sulfoxide (DMSO) and acetone, which are capable of solvating the polar C-

I bond and the quinoline ring.

Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit some solubility in nonpolar aromatic

solvents like toluene due to π-π stacking interactions, but likely to be less soluble in aliphatic

nonpolar solvents like hexane.
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Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of 2-
Iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2-Iodoquinoline are not readily available in public

databases, the expected chemical shifts and coupling constants can be predicted based on the

analysis of similar quinoline derivatives.[5][6]

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting

patterns due to spin-spin coupling. The proton at the 3-position is expected to be a doublet,

coupled to the proton at the 4-position. The protons on the benzo-fused ring will show a pattern

of doublets, triplets, or doublet of doublets, depending on their positions and coupling partners.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine

carbon atoms in the molecule. The carbon atom bearing the iodine (C-2) will have its chemical

shift significantly influenced by the heavy atom effect of iodine. The chemical shifts of the other

carbon atoms will be in the typical range for aromatic and heteroaromatic compounds (δ 120-

150 ppm).[7]

dot graph NMR_Prediction { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted NMR correlations for 2-Iodoquinoline.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Iodoquinoline will be characterized by absorption bands corresponding

to the vibrations of its functional groups. Key expected peaks include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C=C and C=N stretching (aromatic rings): A series of bands between ~1600 cm⁻¹ and 1400

cm⁻¹
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C-H in-plane and out-of-plane bending: In the fingerprint region below 1000 cm⁻¹

C-I stretching: Typically observed in the far-infrared region, often below 600 cm⁻¹, and may

be difficult to observe with standard mid-IR spectrophotometers.[8]

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-Iodoquinoline, typically recorded in a solvent like ethanol, is

expected to exhibit multiple absorption bands characteristic of the quinoline chromophore.

Quinoline itself shows absorption maxima around 226, 276, and 313 nm.[9] The presence of

the iodo substituent may cause a bathochromic (red) shift in these absorption bands. The molar

absorptivity (ε) values are expected to be in the range of 10³ to 10⁴ L·mol⁻¹·cm⁻¹.[10][11]

Crystal Structure
As of the latest available data, a definitive crystal structure of 2-Iodoquinoline has not been

reported in publicly accessible crystallographic databases. X-ray crystallography is the

definitive method for determining the three-dimensional arrangement of atoms in a solid.[12]

[13] Obtaining a single crystal suitable for X-ray diffraction is often the rate-limiting step in such

studies.[12] For related compounds, such as 4-Iodoquinoline, crystal structure data is available

and reveals details about bond lengths, bond angles, and intermolecular interactions in the

solid state.[14]

Reactivity and Stability
Chemical Reactivity
The reactivity of 2-Iodoquinoline is largely dictated by the electron-withdrawing nature of the

quinoline ring and the nature of the carbon-iodine bond.

Nucleophilic Aromatic Substitution: The 2-position of the quinoline ring is activated towards

nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The iodine

atom is a good leaving group, making 2-Iodoquinoline a suitable substrate for nucleophilic

aromatic substitution reactions. It can react with various nucleophiles, such as amines,

alkoxides, and thiols, to introduce new functional groups at the 2-position.[15][16]

Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-

coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows
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for the formation of new carbon-carbon bonds, making 2-Iodoquinoline a versatile precursor

for the synthesis of more complex molecules.[17]

Click to download full resolution via product page

Stability
2-Iodoquinoline should be stored in a cool, dark place to prevent degradation. Aromatic iodo

compounds can be sensitive to light and may undergo photodegradation.[18] The C-I bond can

be cleaved by UV light, leading to the formation of radical species and subsequent

decomposition products. It is also advisable to store it under an inert atmosphere to prevent

potential oxidation, especially over long periods.

Experimental Protocols
Protocol 1: Determination of Melting Point
Objective: To determine the melting point of 2-Iodoquinoline.

Methodology:

Ensure the 2-Iodoquinoline sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a calibrated melting point apparatus.

Heat the sample at a rate of approximately 10-15 °C per minute initially.

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate

to 1-2 °C per minute.

Record the temperature at which the first liquid appears and the temperature at which the

entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquisition of ¹H NMR Spectrum
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Objective: To obtain a high-resolution proton NMR spectrum of 2-Iodoquinoline.

Methodology:

Dissolve approximately 5-10 mg of 2-Iodoquinoline in about 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts and coupling constants.

Conclusion
This technical guide has provided a detailed overview of the known and predicted physical

properties of 2-Iodoquinoline. While some experimental data, particularly regarding solubility

and crystal structure, remain to be fully elucidated in the public domain, the available

information on its thermal, spectroscopic, and reactive properties provides a solid foundation

for its use in research and development. As a versatile synthetic intermediate, a thorough

understanding of these fundamental characteristics is paramount for its effective application in

the design and synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodoquinoline
https://fiveable.me/medicinal-chemistry/unit-4/physicochemical-properties/study-guide/Ez7tCKt21HKLA2y0
https://www.researchgate.net/figure/Physicochemical-properties-of-the-fluoroquinolones-studied-in-this-manuscript_tbl1_351059389
https://www.rsc.org/suppdata/c8/cc/c8cc03269f/c8cc03269f1.pdf
https://repository.uncw.edu/bitstreams/7f2cdab8-ac5d-4abf-8a03-ec911328c88e/download
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr13c.htm
https://www.mdpi.com/1422-8599/2023/4/M1747
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Guide_to_Quinoline_and_Isoquinoline.pdf
https://www.researchgate.net/publication/287599366_Determination_of_diiodohydroxyquinoline_using_UV-Visible_and_atomic_absorption_spectrometry
https://pubmed.ncbi.nlm.nih.gov/21558655/
https://pubmed.ncbi.nlm.nih.gov/21558655/
https://www.researchgate.net/figure/UV-Vis-absorption-spectra-of-Q-2-a-recorded-at-different-pH-values-in-aqueous-solution_fig2_328787913
https://pmc.ncbi.nlm.nih.gov/articles/PMC4537081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4537081/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodoquinoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC8361724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8361724/
https://s3-eu-west-1.amazonaws.com/pstorage-purdue-258596361474/53982854/2025_HarshitArora_PhDThesisupdated.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAI5YTMH46SYYEBHKA/20260101/eu-west-1/s3/aws4_request&X-Amz-Date=20260101T235845Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=b81b875fb41d1b70b18d9fded534aeb651967ecec795754b268fb7335cdbcadb
https://www.benchchem.com/pdf/Application_Notes_Synthesis_of_Heterocyclic_Compounds_Using_2_Iodoaniline.pdf
https://www.mdpi.com/2305-6304/13/6/450
https://www.mdpi.com/2305-6304/13/6/450
https://www.benchchem.com/product/b1585599#physical-properties-of-2-iodoquinoline
https://www.benchchem.com/product/b1585599#physical-properties-of-2-iodoquinoline
https://www.benchchem.com/product/b1585599#physical-properties-of-2-iodoquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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